molecular formula C11H8ClNO2S B2818686 1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate CAS No. 338981-69-4

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate

Cat. No.: B2818686
CAS No.: 338981-69-4
M. Wt: 253.7
InChI Key: XHKAQVHKZGNIAC-UHFFFAOYSA-N
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Description

“1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate” is a chemical compound with the CAS Number: 338981-69-4 . It has a molecular weight of 254.72 . The IUPAC name for this compound is (1H-1lambda3-thiazol-5-yl)methyl 2-chlorobenzoate .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Anti-Tumor Properties

A study involved synthesizing a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, highlighting the potential anti-tumor activities of these compounds. Specifically, compounds exhibited promising activities against hepatocellular carcinoma cell lines, indicating their significance in cancer research Gomha, Edrees, & Altalbawy, 2016.

Chemical Synthesis Techniques

Another research effort focused on the design and synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, demonstrating a method for producing this novel compound with significant yield. This work underscores the methodologies for creating thiazole derivatives Tang Li-jua, 2015.

Biological Activity Exploration

Further research synthesized quinazolinone derivatives with potential biological activity, incorporating the 1,3-thiazol-2-yl substituent. This illustrates the broad interest in thiazole derivatives for their possible biological and medicinal properties Párkányi & Schmidt, 2000.

Antimicrobial Agent Development

Compounds derived from 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have been evaluated as antimicrobial agents, showcasing the compound's role in developing new treatments for bacterial and fungal infections B'Bhatt & Sharma, 2017.

Spectroscopic and Structural Studies

Detailed spectroscopic identification and structural feature studies on derivatives of 1,3-thiazol-5-ylmethyl 2-chlorobenzenecarboxylate provide insights into their molecular structures, electronic properties, and vibrational spectra. Such research is crucial for understanding the physical and chemical properties of these compounds Shanmugapriya et al., 2022.

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-10-4-2-1-3-9(10)11(14)15-6-8-5-13-7-16-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKAQVHKZGNIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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